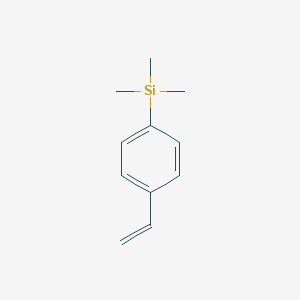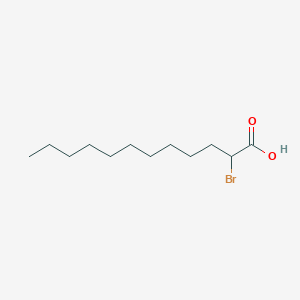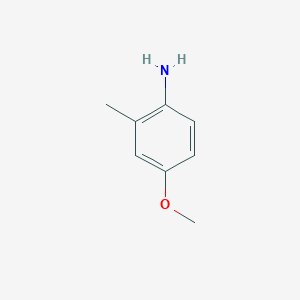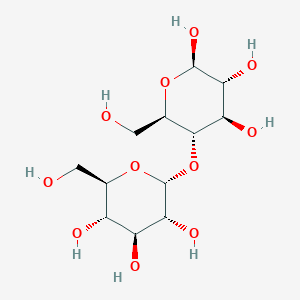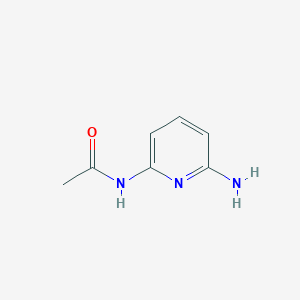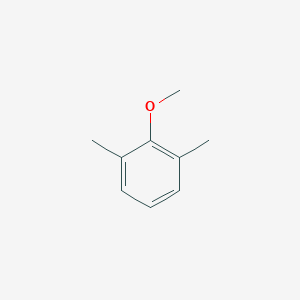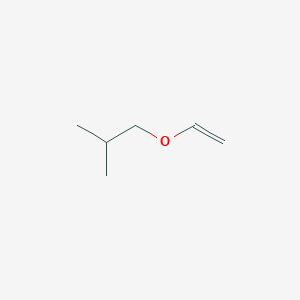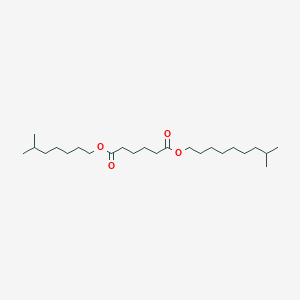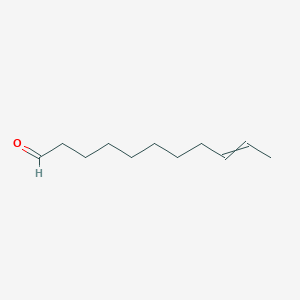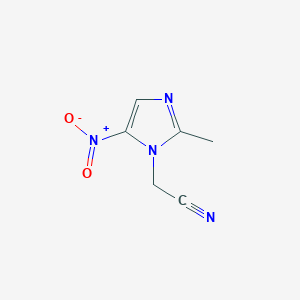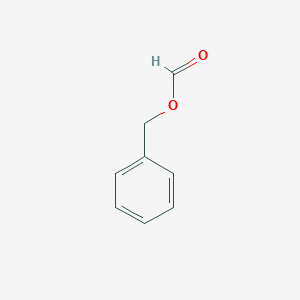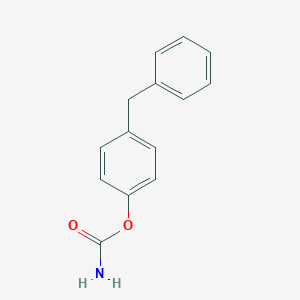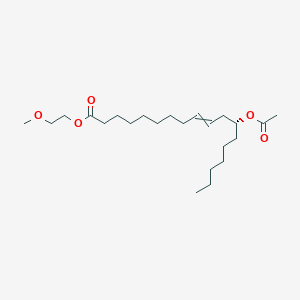
2-Methoxyethyl acetyl ricinoleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl acetyl ricinoleate is a chemical compound that is derived from ricinoleic acid, which is a fatty acid found in castor oil. It is a colorless liquid with a molecular weight of 348.49 g/mol and a boiling point of 272 °C. This compound has gained attention in the scientific community due to its potential use in various fields such as cosmetics, pharmaceuticals, and agriculture.
Mécanisme D'action
The mechanism of action of 2-Methoxyethyl acetyl ricinoleate is not fully understood. However, it is believed to exert its effects by modulating various cellular signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which is a nuclear receptor involved in the regulation of lipid metabolism and inflammation.
Effets Biochimiques Et Physiologiques
2-Methoxyethyl acetyl ricinoleate has been found to have various biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory and analgesic properties. It has also been found to improve skin hydration and reduce transepidermal water loss. In hair care products, it has been found to improve hair strength and reduce hair breakage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Methoxyethyl acetyl ricinoleate in lab experiments is its low toxicity and high biocompatibility. It is also readily available and relatively inexpensive. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems.
Orientations Futures
There are several future directions for the study of 2-Methoxyethyl acetyl ricinoleate. One area of research could be the development of novel drug delivery systems using this compound. Another area of research could be the study of its effects on different cellular signaling pathways to better understand its mechanism of action. Additionally, further studies could be conducted to assess its potential use as a plant growth regulator and biopesticide.
Méthodes De Synthèse
The synthesis of 2-Methoxyethyl acetyl ricinoleate can be achieved through the reaction of ricinoleic acid with acetic anhydride and methoxyethanol in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of the acetyl ester of ricinoleic acid, which is then further reacted with methoxyethanol to form 2-Methoxyethyl acetyl ricinoleate.
Applications De Recherche Scientifique
2-Methoxyethyl acetyl ricinoleate has been extensively studied for its potential use in various fields. In the pharmaceutical industry, it has been found to have anti-inflammatory and analgesic properties. It has also been studied for its potential use as a drug delivery agent due to its ability to penetrate the skin and mucous membranes.
In the cosmetic industry, it has been found to have moisturizing and emollient properties, making it a popular ingredient in skincare products. It has also been studied for its potential use in hair care products due to its ability to improve hair strength and reduce hair breakage.
In the agricultural industry, it has been studied for its potential use as a plant growth regulator and as a biopesticide due to its ability to inhibit the growth of certain plant pathogens.
Propriétés
Numéro CAS |
140-05-6 |
|---|---|
Nom du produit |
2-Methoxyethyl acetyl ricinoleate |
Formule moléculaire |
C23H42O5 |
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
2-methoxyethyl (Z,12R)-12-acetyloxyoctadec-9-enoate |
InChI |
InChI=1S/C23H42O5/c1-4-5-6-13-16-22(28-21(2)24)17-14-11-9-7-8-10-12-15-18-23(25)27-20-19-26-3/h11,14,22H,4-10,12-13,15-20H2,1-3H3/b14-11-/t22-/m1/s1 |
Clé InChI |
BJJRVZBBFAXWGR-JOCHJYFZSA-N |
SMILES isomérique |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCOC)OC(=O)C |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCCOC)OC(=O)C |
SMILES canonique |
CCCCCCC(CC=CCCCCCCCC(=O)OCCOC)OC(=O)C |
Autres numéros CAS |
140-05-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



